molecular formula C12H12N2 B8366121 3-(2-Methylbenzyl)pyridazine

3-(2-Methylbenzyl)pyridazine

Cat. No.: B8366121
M. Wt: 184.24 g/mol
InChI Key: LBKJHNZLIAFSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbenzyl)pyridazine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]pyridazine

InChI

InChI=1S/C12H12N2/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-14-12/h2-8H,9H2,1H3

InChI Key

LBKJHNZLIAFSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-methylbenzyl)furan (5.2 g.), anhydrous sodium carbonate (12.8 g.) and methanol (120 ml.) was stirred at -2° C. during the addition, over 40 minutes, of a solution of bromine (1.6 ml.; 9.3 g.) in methanol (24 ml.). The mixture was stirred for a further 5 minutes, diluted with water (300 ml.) and extracted with toluene (4 × 35 ml.). The combined toluene extracts were dried over magnesium sulphate and evaporated to dryness to give crude 2-(2-methylbenzyl)-2,5-dimethoxy-2,5-dihydrofuran (7.2 g.) in the form of a pale brown coloured oil, which was then heated under reflux with phenol (20 g.) and hydrazine hydrate (2.6 ml.) for 70 hours in an oil bath at 120° C. Hydrochloric acid (100 ml. of 2N and 10 ml. of concentrated hydrochloric acid) was added and the mixture was steam-distilled to remove phenol. The mixture was then cooled and extracted with diethyl ether (50 ml.). The ether solution was extracted with N hydrochloric acid (5 × 10 ml.). Dissolved diethyl ether was removed from the combined aqueous acid extracts by the passage of a stream of air. The aqueous acid solution was then treated with charcoal, filtered, neutralised with solid sodium bicarbonate, basified by the addition of aqueous sodium hydroxide solution (2N; 10 ml.) and extracted with chloroform (5 × 20 ml.). The combined chloroform extracts were washed with water, dried over magnesium sulphate and distilled to give 3-(2-methylbenzyl)pyridazine (2.7 g.) as a white solid, m.p. 86°-89° C. [b.p. 115°-125° C. (bath temperature)/0.1 mm.Hg], the melting point of which was raised to 89°-91° C. by dissolution in 2N hydrochloric acid, filtration and precipitation from the clarified solution by the addition of solid sodium carbonate.
Name
2-(2-methylbenzyl)furan
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-6-(2-methylbenzyl)pyridazine (34 g.) in ethanol (370 ml.) containing aqueous ammonium hydroxide solution (s.g. 0.880; 38 ml.) was treated with hydrogen in the presence of palladium on charcoal (5% Pd) at ambient temperature and normal atmospheric pressure for 1.5 hours. After filtration, the filtrate was evaporated to dryness and the residue extracted with chloroform (3 × 100 ml.). The chloroform solution was washed with water, dried over magnesium sulphate and evaporated to dryness. The light brown solid thus obtained was triturated with n-hexane to give 3-(2-methylbenzyl)pyridazine (26 g.), m.p. 88°-89° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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